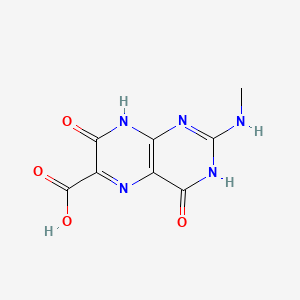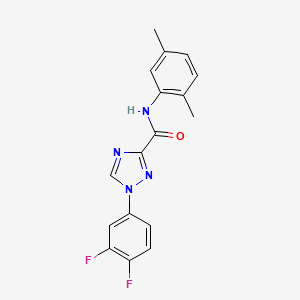![molecular formula C18H22FN3O3 B13368259 6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide](/img/structure/B13368259.png)
6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide is a heterocyclic organic compound characterized by the presence of a quinoline ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and morpholine groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Morpholine Group: The morpholine group can be attached through nucleophilic substitution reactions, where the appropriate morpholine derivative reacts with the quinoline intermediate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of quinoline-4-one derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological macromolecules, while the morpholine group can facilitate binding to protein targets. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core and hydroxyl group but lack the fluorine and morpholine groups.
Fluoroquinolones: These compounds contain a fluorine atom and are known for their antibacterial properties.
Morpholine derivatives: Compounds containing the morpholine group but with different core structures.
Uniqueness
6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide is unique due to the combination of the quinoline core, fluorine atom, hydroxyl group, and morpholine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H22FN3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-fluoro-N-(4-morpholin-4-ylbutyl)-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C18H22FN3O3/c19-13-3-4-15-14(11-13)17(23)12-16(21-15)18(24)20-5-1-2-6-22-7-9-25-10-8-22/h3-4,11-12H,1-2,5-10H2,(H,20,24)(H,21,23) |
InChI Key |
UOQFVWJACGTUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=CC(=O)C3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368186.png)
![Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate](/img/structure/B13368188.png)
![6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368189.png)
![(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one](/img/structure/B13368191.png)
![6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368197.png)
![1-(4-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13368204.png)
![N-methyl-4-{4-[4-(methylamino)phenoxy]butoxy}aniline](/img/structure/B13368209.png)



![2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13368233.png)
![5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide](/img/structure/B13368240.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B13368248.png)
![10-Benzyl-3-(4-methyl-1-piperazinyl)-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B13368254.png)
